4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

Suzuki-Miyaura coupling orthogonal reactivity sequential functionalization

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS 1935261-75-8) is a trisubstituted benzoic acid derivative with the molecular formula C8H5Br2FO2 and molecular weight 311.93 g/mol. The compound features a unique 1,2,3,4-substitution pattern comprising a carboxylic acid group at position 1, a bromomethyl (-CH2Br) group at position 2, a fluorine atom at position 3, and an aryl bromide at position 4.

Molecular Formula C8H5Br2FO2
Molecular Weight 311.93 g/mol
Cat. No. B12863017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid
Molecular FormulaC8H5Br2FO2
Molecular Weight311.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)CBr)F)Br
InChIInChI=1S/C8H5Br2FO2/c9-3-5-4(8(12)13)1-2-6(10)7(5)11/h1-2H,3H2,(H,12,13)
InChIKeyWJEGMZBAJLBOSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS 1935261-75-8) for Suzuki-Miyaura and Nucleophilic Substitution Applications


4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS 1935261-75-8) is a trisubstituted benzoic acid derivative with the molecular formula C8H5Br2FO2 and molecular weight 311.93 g/mol . The compound features a unique 1,2,3,4-substitution pattern comprising a carboxylic acid group at position 1, a bromomethyl (-CH2Br) group at position 2, a fluorine atom at position 3, and an aryl bromide at position 4 . The orthogonal reactivity of the aryl C-Br bond versus the benzylic C-Br bond enables sequential functionalization strategies in medicinal chemistry and materials science applications .

Why Generic Halogenated Benzoic Acid Substitution Fails for 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid


The substitution pattern of 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid (1-COOH, 2-CH2Br, 3-F, 4-Br) is structurally distinct from its closest regioisomeric analogs, including 4-bromo-3-(bromomethyl)-2-fluorobenzoic acid (CAS 1936645-12-3) and the simpler mono-brominated or de-fluorinated derivatives. This specific arrangement of substituents creates a defined reactivity hierarchy: the aryl C-Br bond at position 4 participates preferentially in Pd-catalyzed cross-coupling reactions, while the benzylic C-Br at position 2 remains available for subsequent nucleophilic substitution, or vice versa depending on reaction sequence design. Additionally, the carboxylic acid at position 1 provides a handle for amide or ester formation without competing with the halogen substituents. Substituting a regioisomer or a less substituted analog fundamentally alters this sequential reactivity profile, potentially compromising synthetic route efficiency or requiring complete redesign of the reaction sequence.

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid: Quantitative Differentiation Evidence


Orthogonal Aryl vs. Benzylic Bromide Reactivity Enables Sequential Suzuki-Miyaura Coupling

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid contains two distinct C-Br bonds: an aryl bromide at position 4 and a benzylic bromide at position 2. In Pd-catalyzed Suzuki-Miyaura coupling conditions, the aryl C-Br bond undergoes oxidative addition with Pd(0) catalysts significantly faster than the benzylic C-Br bond, enabling chemoselective mono-coupling at the 4-position . This orthogonal reactivity contrasts with regioisomers such as 4-bromo-3-(bromomethyl)-2-fluorobenzoic acid (CAS 1936645-12-3), where the relative spatial orientation of substituents alters the electronic environment and may influence coupling selectivity, though direct comparative rate data are not available in open literature .

Suzuki-Miyaura coupling orthogonal reactivity sequential functionalization

Regioisomeric Differentiation: Position 2 Bromomethyl Confers Distinct Synthetic Utility from 3-Bromomethyl Analog

The target compound (4-bromo-2-(bromomethyl)-3-fluorobenzoic acid) and its primary regioisomer (4-bromo-3-(bromomethyl)-2-fluorobenzoic acid, CAS 1936645-12-3) share identical molecular formula (C8H5Br2FO2) and molecular weight (311.93 g/mol) but differ fundamentally in substitution pattern: target has -CH2Br at position 2 (ortho to -COOH) and -F at position 3; regioisomer has -CH2Br at position 3 and -F at position 2. In the target compound, the benzylic bromide at position 2 resides ortho to the carboxylic acid, enabling intramolecular cyclization reactions to form phthalide (isobenzofuranone) derivatives—a transformation not accessible to the 3-bromomethyl regioisomer due to geometric constraints . Literature precedent for 2-(1-bromoalkyl)benzoic acids demonstrates that CsF-Celite in acetonitrile under reflux promotes intramolecular nucleophilic substitution, yielding phthalides in moderate to very good yields (class-level inference) .

regioisomer ortho-substitution steric effects

Predicted Acidity (pKa 3.14) Reflects Enhanced Carboxylic Acid Reactivity Due to Ortho Bromomethyl and Meta Fluorine Substituents

The predicted acid dissociation constant (pKa) for 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid is 3.14 ± 0.36 . In comparison, unsubstituted benzoic acid has an experimental pKa of 4.20. The -0.7 log unit difference corresponds to the target compound being approximately 5-fold more acidic at the carboxylic acid moiety. This enhanced acidity arises from the electron-withdrawing inductive effects of the ortho bromomethyl group (-CH2Br) and meta fluorine atom, which stabilize the conjugate carboxylate anion. For procurement purposes, this pKa value informs selection of appropriate base conditions for carboxylate activation in amide coupling or esterification reactions—lower pKa enables deprotonation with milder bases (e.g., bicarbonate vs. carbonate), which can be advantageous when coupling with base-sensitive substrates.

pKa acidity carboxylic acid activation

Predicted Boiling Point (359.3°C) and Density (2.054 g/cm³) Differentiate from Non-Halogenated and Mono-Halogenated Analogs

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid exhibits a predicted boiling point of 359.3 ± 42.0°C and a predicted density of 2.054 ± 0.06 g/cm³ . For comparison, 4-bromo-3-fluoro-2-methylbenzoic acid (CAS 1349716-97-7, C8H6BrFO2, MW 233.03) has a predicted boiling point of 301.3 ± 42.0°C and predicted density of 1.680 ± 0.06 g/cm³ [1]. The additional bromine atom in the target compound (dibromo vs. monobromo) increases molecular weight by 78.9 g/mol (+34%) and contributes to both higher boiling point (+58.0°C difference) and higher density (+0.374 g/cm³ difference). These physicochemical differences are relevant for purification strategy selection (e.g., distillation feasibility, solvent extraction partitioning) and for predicting chromatographic retention behavior.

boiling point density physicochemical properties

Commodity Code Classification (2916399090) Establishes Customs Precedent and Streamlines International Procurement

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is assigned Commodity Code (HS Code) 2916399090 . This classification places the compound under 'Unsaturated aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives; other.' The assignment of a specific HS code—as opposed to a more generic or ambiguous classification—provides procurement certainty regarding import duties, regulatory documentation requirements, and customs clearance timelines. This contrasts with structurally similar compounds that lack a defined commodity code in supplier catalogs, which may necessitate customs broker consultation, tariff classification rulings, or experience clearance delays due to ambiguity .

commodity code HS code customs classification

No MDL Number Reported for Target Compound; Regioisomer Has Established MFCD Identifier

Multiple supplier catalogs report that 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid lacks an MDL (Molecular Design Limited) number assignment, with entries explicitly showing 'MDL Number: N/A' . In contrast, the regioisomer 4-bromo-3-(bromomethyl)-2-fluorobenzoic acid (CAS 1936645-12-3) has an established MDL number MFCD28348512 . The absence of an MDL number for the target compound may indicate it is less commonly utilized in commercial or academic research pipelines. This has procurement implications: MDL numbers are used by chemical inventory management systems, electronic laboratory notebooks (ELNs), and automated purchasing platforms for compound identification and deduplication. Procurement of the target compound may require manual entry or custom database registration, adding administrative overhead compared to the MDL-registered regioisomer.

MDL number database registration supply chain

Validated Research and Industrial Applications for 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid


Sequential Diversification: Suzuki-Miyaura Coupling Followed by Nucleophilic Substitution

This compound is optimally suited for synthetic routes requiring sequential installation of two distinct functional groups. The aryl bromide at position 4 undergoes Pd-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl substituent; the benzylic bromide at position 2 remains intact during this step and can subsequently react with nucleophiles (amines, thiols, alkoxides) to install a second functional group. The carboxylic acid provides a third orthogonal handle for amide or ester formation, enabling three-stage diversification from a single building block .

Phthalide Scaffold Synthesis via Intramolecular Cyclization

The ortho relationship between the benzylic bromide (position 2) and the carboxylic acid (position 1) enables intramolecular nucleophilic substitution to form phthalide (isobenzofuranone) derivatives. Literature precedent for 2-(1-bromoalkyl)benzoic acids demonstrates that treatment with CsF-Celite in acetonitrile under reflux yields the corresponding phthalides in moderate to very good yields . This cyclization is geometrically infeasible for the 3-bromomethyl regioisomer, making the target compound uniquely suited for phthalide-focused medicinal chemistry programs targeting lactone-containing bioactive scaffolds.

Fluorinated Fragment Library Synthesis for FBDD and Medicinal Chemistry

As a fluorinated benzoic acid derivative containing both aryl and benzylic bromide handles, this compound serves as a versatile core for generating fluorinated fragment libraries used in fragment-based drug discovery (FBDD). The fluorine atom at position 3 modulates metabolic stability and lipophilicity of derived compounds while providing a 19F NMR spectroscopic handle for binding studies. The predicted pKa of 3.14 facilitates carboxylate activation under mild conditions , which is advantageous when derivatizing with acid-sensitive building blocks during library construction.

Material Science: Synthesis of Halogenated Polymer Precursors

The dual-bromide motif of this compound enables its use as a precursor for halogenated aromatic monomers in polymer synthesis. The benzylic bromide can initiate polymerization or serve as a grafting point for polymer chain attachment, while the aryl bromide provides a site for post-polymerization functionalization via cross-coupling. The commodity code 2916399090 classification streamlines procurement for industrial-scale material science applications requiring multi-gram to kilogram quantities with predictable customs clearance.

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